molecular formula C20H20N4O B2448997 N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358400-85-8

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B2448997
CAS No.: 358400-85-8
M. Wt: 332.407
InChI Key: DDHOEJNPENANJB-QNGOZBTKSA-N
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Description

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a synthetic organic compound with the molecular formula C20H20N4O It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge

Properties

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-23(2)17-11-9-16(10-12-17)15-21-22-20(25)18-7-3-4-8-19(18)24-13-5-6-14-24/h3-15H,1-2H3,(H,22,25)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOEJNPENANJB-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-indol-1-yl)benzohydrazide
  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-imidazol-1-yl)benzohydrazide
  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyridin-1-yl)benzohydrazide

Uniqueness

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a pyrrole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H17N5O
  • Molecular Weight : 287.32 g/mol
  • IUPAC Name : N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide

The compound exhibits various biological activities attributed to its structural components, particularly the dimethylamino group and the hydrazone linkage. These features contribute to its interaction with biological targets, including enzymes and receptors.

Inhibition of Enzymes

Research indicates that derivatives similar to this compound can inhibit specific enzymes. For instance, studies on related compounds have shown significant inhibition of endo-beta-glucuronidase heparanase, with IC50 values ranging from 0.23 to 0.29 µM, suggesting a potential role in cancer therapy by targeting tumor microenvironment enzymes .

Biological Activity Profiles

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation markers in vitro

Anticancer Activity

A notable study investigated the anticancer properties of this compound on human cancer cell lines. The results demonstrated that the compound significantly induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Effects

Another study assessed the antimicrobial activity of similar hydrazone derivatives against gram-positive and gram-negative bacteria. The results indicated that these compounds exhibited substantial antimicrobial effects, which were attributed to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Anti-inflammatory Properties

In vitro studies have shown that the compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

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